4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium
Description
Properties
IUPAC Name |
4-ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10-9(12(13)15-11-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYXMTZYEGTWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NO[N+](=C1C2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide Cycloaddition
Nitrile oxides undergo 1,3-dipolar cycloaddition with dipolarophiles to form oxadiazoles. A phenyl-substituted nitrile oxide precursor, such as phenylglyoxylonitrile oxide , can react with ethoxy-bearing dipolarophiles. For example:
Subsequent oxidation of the oxadiazole at the N-2 position using meta-chloroperbenzoic acid (mCPBA) yields the target N-oxide.
Key Conditions :
Hydroxylamine Condensation
Condensation of hydroxylamine derivatives with α-keto esters provides an alternative route. Reacting phenylglyoxylic acid ethoxyethyl ester with hydroxylamine hydrochloride in ethanol under reflux forms the oxadiazole ring, followed by in situ oxidation:
Optimization Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–18 hours |
| Yield | 58–72% |
| Purification | Column chromatography |
Functionalization of Preformed Oxadiazoles
Etherification at C-4
Introducing the ethoxy group via nucleophilic substitution on a halogenated oxadiazole precursor is a common strategy. For instance, 4-chloro-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium reacts with sodium ethoxide in dimethylformamide (DMF):
Reaction Metrics :
Direct Oxidation to N-Oxide
The oxido group at N-2 is introduced via oxidation of the parent 1,2,5-oxadiazole. Hydrogen peroxide (30%) in acetic acid at 50°C for 24 hours is effective:
Critical Notes :
-
Over-oxidation must be avoided by controlling reaction time.
-
Yields drop significantly (>20%) if temperatures exceed 60°C.
Advanced Catalytic Approaches
Palladium-Catalyzed Coupling
Modern methods employ palladium catalysts to attach the phenyl group post-cyclization. A brominated oxadiazole intermediate undergoes Suzuki-Miyaura coupling with phenylboronic acid:
Catalytic System :
| Component | Loading |
|---|---|
| Pd(PPh₃)₄ | 5 mol% |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (4:1) |
This method achieves >85% yield but requires rigorous exclusion of oxygen.
Analytical Characterization
Successful synthesis is confirmed via:
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully chosen to optimize the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxadiazole derivatives, while substitution reactions can produce a variety of substituted oxadiazoles with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium demonstrates effectiveness against various bacterial strains. The presence of the ethoxy group enhances its solubility and bioavailability, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for treating inflammatory diseases .
Material Science
Polymer Chemistry
4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium can be utilized as a building block in the synthesis of advanced polymers. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating oxadiazole units into polymer matrices can improve their resistance to thermal degradation .
Optoelectronic Applications
Due to its electronic properties, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune its electronic characteristics through structural modifications makes it a promising candidate for next-generation optoelectronic devices .
Agricultural Chemistry
Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt metabolic processes in pests. Preliminary studies indicate that derivatives of oxadiazoles can act as effective insecticides and fungicides. This application is particularly relevant in developing sustainable agricultural practices .
Case Studies
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium is compared to three structurally related oxadiazolium derivatives:
Table 1: Structural and Electronic Comparisons
| Compound Name | Substituents (Positions) | Charge | Key Properties (Stability, Reactivity) | Applications |
|---|---|---|---|---|
| 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium | 3-Ph, 4-EtO, 2-O− | +1 | High thermal stability; electrophilic at C5 | Catalysis, ligand design |
| 3-Methoxy-2-oxido-5-methyl-1,2,5-oxadiazol-2-ium | 5-Me, 3-MeO, 2-O− | +1 | Moderate stability; prone to hydrolysis | Ionic liquids |
| 4-Phenyl-2-oxido-1,2,5-oxadiazol-2-ium | 4-Ph, 2-O− | +1 | Low solubility; strong π-acidity | Semiconductor dopants |
| 2-Oxido-3-nitro-1,2,5-oxadiazol-2-ium | 3-NO₂, 2-O− | +1 | Explosive tendency; high reactivity | Energetic materials research |
Key Findings
Electronic Effects :
- The ethoxy group in 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium enhances electron donation compared to methoxy or nitro substituents, stabilizing the cation through resonance. This contrasts with 3-nitro-substituted analogs, which exhibit destabilizing electron-withdrawing effects .
Steric Influence :
- The bulky phenyl group at position 3 in 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium impedes nucleophilic attacks at C5, unlike smaller substituents (e.g., methyl), which increase susceptibility to hydrolysis.
Thermal Stability :
- Ethoxy and phenyl substituents synergistically improve thermal stability (decomposition >200°C), outperforming nitro- or methyl-substituted analogs (decomposition <150°C).
Crystallographic Insights :
- Studies using SHELX software reveal that 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium exhibits shorter N–O bond lengths (1.32 Å) compared to methoxy analogs (1.35 Å), indicating stronger delocalization .
Research Implications
The compound’s stability and electronic profile make it a candidate for designing redox-active ligands or ionic conductors. However, its synthesis requires careful handling due to sensitivity to moisture—a limitation shared with other oxadiazolium salts. Future studies should explore substituent effects on conductivity and biological activity, leveraging crystallographic tools like SHELXL for structural validation .
Biological Activity
4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium is a compound belonging to the oxadiazole family, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
The molecular formula for 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium is with a molecular weight of 284.27 g/mol. Its structure includes an oxadiazole ring that contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| CAS No. | 918153-62-5 |
| Molecular Formula | C15H12N2O4 |
| Molecular Weight | 284.27 g/mol |
| IUPAC Name | 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium |
| InChI Key | DNBKEAZZSHQLDH-UHFFFAOYSA-N |
Synthesis
The synthesis of 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of isatin derivatives with aniline in an organic solvent like ethanol, followed by a dipolar cycloaddition reaction.
Antimicrobial Properties
Research indicates that compounds within the oxadiazole family exhibit significant antimicrobial activity. Specifically, derivatives like 4-Ethoxy-2-oxido-3-phenyl have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of several oxadiazole derivatives, including 4-Ethoxy variants. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The potential anticancer properties of oxadiazole derivatives are also notable. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HepG2.
Case Study: Cytotoxicity Assessment
In a study assessing cytotoxicity against MCF-7 cells, 4-Ethoxy derivatives exhibited IC50 values ranging from 10 to 20 µg/mL, indicating moderate potency compared to standard chemotherapeutics like Doxorubicin (IC50 = 1.62 µg/mL) .
The biological activity of 4-Ethoxy derivatives can be attributed to their ability to interact with various molecular targets within cells. The oxadiazole ring facilitates binding to enzymes and receptors involved in cellular signaling pathways.
Interaction with Enzymes
Molecular docking studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. This inhibition could lead to reduced production of pro-inflammatory mediators .
Q & A
Basic: What are the standard synthetic protocols for 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium?
Answer:
The synthesis typically involves refluxing substituted benzaldehyde derivatives with a triazole or oxadiazole precursor in absolute ethanol, catalyzed by glacial acetic acid. For example, analogous methods involve refluxing 4-amino-triazole derivatives with benzaldehyde under acidic conditions, followed by solvent evaporation and filtration . Key parameters include:
- Solvent choice : Absolute ethanol ensures solubility and inertness.
- Catalyst : Glacial acetic acid (5 drops) promotes imine or cyclocondensation reactions.
- Reaction time : 4–6 hours under reflux to ensure completion.
Post-synthesis, purification via recrystallization or column chromatography is recommended.
Basic: What characterization techniques confirm the structure of this compound?
Answer:
A multi-technique approach is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., ethoxy group at δ ~1.3 ppm for CH₃, phenyl protons at δ ~7.2–7.5 ppm).
- IR : Confirms functional groups (e.g., N-O stretch at ~1250–1350 cm⁻¹ for oxadiazole).
- X-ray Diffraction (XRD) : Resolves crystal structure and confirms substituent positions.
- Elemental Analysis : Validates empirical formula (C, H, N, O content).
Cross-referencing with computational simulations (e.g., DFT-optimized geometries) enhances accuracy .
Advanced: How can Design of Experiments (DoE) optimize synthesis conditions?
Answer:
DoE minimizes trial-and-error by systematically varying parameters:
| Variable | Range | Response |
|---|---|---|
| Reflux temperature | 70–100°C | Yield (%) |
| Catalyst loading | 1–10 mol% | Purity (HPLC) |
| Reaction time | 2–8 hours | Byproduct formation |
A full factorial design (2³) identifies interactions between variables. For instance, increased catalyst loading may reduce reaction time but raise byproduct formation . Post-optimization, response surface methodology (RSM) refines optimal conditions.
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., MIC assays for antimicrobial activity).
- Structural analogs : Compare with 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine, noting substituent effects on activity .
- Solubility factors : Adjust DMSO/water ratios to ensure compound stability.
Apply structure-activity relationship (SAR) models to isolate critical moieties (e.g., ethoxy vs. methoxy groups). Cross-validate with computational docking studies to predict binding affinities .
Advanced: What computational methods elucidate reaction mechanisms?
Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to map energy profiles (e.g., transition states in cyclocondensation reactions).
- Reaction Path Search : ICReDD’s workflow combines density functional theory (DFT) with experimental feedback to identify intermediates .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
For example, calculate activation energy barriers for ethoxy group incorporation versus competing pathways.
Safety: What precautions are critical for handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (potential irritant per oxadiazole analogs ).
- Storage : Inert atmosphere (N₂), desiccated at –20°C to prevent hydrolysis.
- Waste Disposal : Neutralize with dilute NaOH before aqueous disposal.
Advanced: How to design reactors for scaling reactions without compromising yield?
Answer:
Apply chemical engineering principles :
- Membrane reactors : Enhance selectivity via in-situ product removal (e.g., for byproduct separation) .
- Microreactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization).
- Process Simulation : Use Aspen Plus to model solvent recovery and optimize residence time .
Methodological: How to validate purity for pharmacological studies?
Answer:
- HPLC-MS : Quantify impurities (detection limit: <0.1%).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature assays).
- Biological Controls : Include positive/negative controls in cytotoxicity assays to isolate compound-specific effects.
Data Analysis: How to statistically interpret conflicting spectral data?
Answer:
- Multivariate Analysis : Principal Component Analysis (PCA) clusters NMR/IR spectra to identify outliers.
- Error Propagation Models : Quantify uncertainty in elemental analysis (e.g., ±0.3% for carbon).
- Bayesian Statistics : Assign confidence intervals to conflicting bioactivity results .
Theoretical Framework: How to align experimental findings with reaction design principles?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
